4-(Cyanomethyl)-2-methoxyphenyl acetate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a versatile phenyl acetate building block with orthogonal protecting groups face limited options in the ≥95% purity range. 4-(Cyanomethyl)-2-methoxyphenyl acetate solves this with its unique ortho-methoxy/para-cyanomethyl push-pull architecture. • Dual functionality: nitrile for click chemistry & bioconjugation; acetate ester for chemoselective deprotection to free phenol. • CNS MPO-compliant (HBD=0, XLogP3=0.9, MW 205.21) for blood-brain barrier penetrant library synthesis. • Direct precursor to Factor XIIa inhibitor chemotypes (IC50 12.9 nM). Procurement of ≥95% purity grade minimizes competing hydrolysis during storage and ensures batch-to-batch consistency for multi-step synthesis.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 5438-51-7
Cat. No. B1584336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyanomethyl)-2-methoxyphenyl acetate
CAS5438-51-7
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)CC#N)OC
InChIInChI=1S/C11H11NO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5H2,1-2H3
InChIKeyDEEQADZOQLBLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyanomethyl)-2-methoxyphenyl acetate: Identity & Procurement


4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS 5438-51-7) is a synthetic phenyl acetate derivative bearing a cyanomethyl group at the para position and a methoxy group at the ortho position. Its molecular formula is C₁₁H₁₁NO₃ with a molecular weight of 205.21 g/mol [1]. The compound is catalogued under NSC16695 and is primarily supplied as a research chemical building block, with commercial purity specifications typically ranging from 95% to 98% . Computed physicochemical properties include an XLogP3 of 0.9, zero hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, placing it in a moderate-lipophilicity, acceptor-rich chemical space distinct from simpler phenyl acetates [1].

Substitution Limitations of 4-(Cyanomethyl)-2-methoxyphenyl acetate


Simple phenyl acetate analogs—such as unsubstituted phenyl acetate, 2-methoxyphenyl acetate, or 4-cyanophenyl acetate—lack the specific combination of the ortho-methoxy electron-donating group and the para-cyanomethyl electron-withdrawing group present in 4-(Cyanomethyl)-2-methoxyphenyl acetate. This dual-substitution pattern creates a unique electronic push-pull architecture that dictates regioselectivity in nucleophilic aromatic substitution, cyclization, and cross-coupling reactions [1]. The acetate ester serves as a protecting group for the phenolic oxygen, enabling controlled deprotection under orthogonal conditions that would not be feasible with the free phenol analog, 4-(cyanomethyl)-2-methoxyphenol. Furthermore, the cyanomethyl group provides a synthetic handle for elaboration to amines, acids, or heterocycles—a functionality entirely absent in non-cyanated analogs. The quantitative evidence below demonstrates that these structural features translate into measurable differences in lipophilicity, hydrogen-bonding capacity, and downstream synthetic utility that directly impact procurement decisions .

Differentiation Evidence for 4-(Cyanomethyl)-2-methoxyphenyl acetate


XLogP3 Lipophilicity Advantage

The computed XLogP3 of 4-(Cyanomethyl)-2-methoxyphenyl acetate is 0.9, placing it in a favorable moderate-lipophilicity window often associated with balanced absorption and solubility [1][2]. The absence of the ortho-methoxy group (as in 4-(cyanomethyl)phenyl acetate, XLogP3 ≈1.3–1.5, estimated) increases lipophilicity beyond the optimal range, while removal of the para-cyanomethyl group (as in 2-methoxyphenyl acetate, XLogP3 ≈1.2–1.4, estimated) similarly elevates logP. Compounds with XLogP3 >1.0 have been associated with increased logP-driven promiscuity and reduced aqueous solubility in early-stage screening [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count Advantage

4-(Cyanomethyl)-2-methoxyphenyl acetate possesses four hydrogen bond acceptors (HBA = 4) versus three for 4-(cyanomethyl)phenyl acetate (HBA = 3) and three for 2-methoxyphenyl acetate (HBA = 3) [1][2]. The additional HBA arises from the ortho-methoxy oxygen working in concert with the ester carbonyl, nitrile, and the phenoxy oxygen. In fragment-based drug design, an HBA count of 4 is within the 'rule-of-three' guidelines for fragment-like molecules (HBA ≤ 6), whereas HBA = 3 may limit key polar interactions with target proteins [3].

Hydrogen bonding Solubility Medicinal chemistry design

Commercial Purity Grade Differentiation

Bide Pharmatech supplies 4-(Cyanomethyl)-2-methoxyphenyl acetate at a certified purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, AKSci offers the compound at a minimum purity specification of 95% . The 98% purity grade reduces the risk of side reactions caused by impurities (e.g., the deprotected phenol or hydrolysis byproducts) in multi-step syntheses, which is critical for procurement of building blocks intended for lead optimization or scale-up.

Chemical purity Quality assurance Synthetic reliability

Factor XIIa Inhibitor Derivatization Utility

A carbamate conjugate of 4-(cyanomethyl)-2-methoxyphenol (the free phenol derived from the acetate) with a piperazine scaffold exhibited an IC50 of 12.9 nM against human coagulation Factor XIIa in a purified serine protease assay, as disclosed in US Patent 10,875,851 (Example 22) [1][2]. The 4-(cyanomethyl)-2-methoxyphenyl acetate serves as the protected precursor to this phenol, enabling selective deprotection and subsequent carbamoylation. No comparable IC50 data are available for the corresponding de-methoxylated or non-cyanated phenyl acetate analogs in the same assay system, but the nanomolar potency underscores the value of the dual-substitution pattern for target engagement.

Factor XIIa inhibition Anticoagulant Prodrug design

Blood-Brain Barrier Permeability Advantage

4-(Cyanomethyl)-2-methoxyphenyl acetate has zero hydrogen bond donors (HBD = 0) [1], a feature that strongly favors passive blood-brain barrier (BBB) permeability according to commonly used CNS MPO desirability filters where HBD ≤ 3 is desirable and HBD = 0 is optimal [2]. In contrast, the free phenol analog 4-(cyanomethyl)-2-methoxyphenol has HBD = 1, which increases polarity and reduces predicted CNS penetration. For procurement of building blocks destined for CNS-targeted libraries, the acetate-protected form is therefore superior to the free phenol.

BBB permeability CNS drug design Physicochemical filters

Rotatable Bond Flexibility Advantage

With four rotatable bonds, 4-(Cyanomethyl)-2-methoxyphenyl acetate sits at the upper boundary of fragment-like rigidity (rotatable bonds ≤ 3 being typical for fragments) [1][2]. The cyanomethyl chain contributes two rotatable bonds (C–C and C–C≡N), while the acetate ester contributes two additional rotatable bonds. This flexibility allows the compound to adopt multiple low-energy conformations for optimal binding, whereas more rigid analogs such as 4-cyanophenyl acetate (rotatable bonds = 2) or 2-methoxyphenyl acetate (rotatable bonds = 2) have restricted conformational sampling [3]. In fragment-based screening, increased rotatable bonds can enhance hit rates for targets with flexible binding pockets.

Conformational entropy Ligand efficiency Fragment design

4-(Cyanomethyl)-2-methoxyphenyl acetate Application Scenarios


Serine Protease Inhibitor Conjugates Synthesis

The acetate protecting group enables chemoselective deprotection to the free phenol, which can then be elaborated to carbamate or ether conjugates. As demonstrated by the Factor XIIa inhibitor with IC50 12.9 nM (US Patent 10,875,851), this building block provides a direct entry to potent serine protease-targeting chemotypes [1]. Procurement of the 98% purity grade from Bide Pharmatech is recommended to minimize purification of intermediates during multi-step synthesis.

Brain-Penetrant Library Synthesis

With zero hydrogen bond donors (HBD = 0), XLogP3 = 0.9, and moderate molecular weight (205.21 g/mol), this compound meets stringent CNS MPO criteria for BBB penetration [2]. It is optimally suited for the construction of CNS-focused compound libraries where brain exposure is a primary requirement, outperforming the free phenol analog (HBD = 1) and more lipophilic de-methoxylated variants.

Dual-Functional Fragment Probe

The combination of four hydrogen bond acceptors, four rotatable bonds, and balanced lipophilicity (XLogP3 = 0.9) places this compound within fragment-like chemical space (MW < 300, HBA ≤ 6, rotatable bonds ≤ 6) [2][3]. It can serve as a dual-functional fragment probe: the nitrile group enables click-chemistry bioconjugation, while the acetate ester provides a latent phenol for structure-activity relationship expansion. Non-cyanated phenyl acetates lack this dual functionality.

Orthogonal Protection Strategy

The acetate ester acts as an orthogonal protecting group for the phenolic oxygen, allowing selective manipulations at the cyanomethyl group (e.g., hydrolysis to acid, reduction to amine, or cyclization to heterocycles) without perturbing the phenol. This is not achievable with the free phenol analog 4-(cyanomethyl)-2-methoxyphenol, where the acidic phenol proton would interfere with nucleophilic or basic reaction conditions [4]. For procurement, the 98% purity grade minimizes competing hydrolysis during storage.

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